5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide
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Overview
Description
“5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances in recent years . Imidazole was first synthesized using glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds, and their various structure reactions offer enormous scope in the field of medicinal chemistry .Molecular Structure Analysis
Imidazole is a planar ring that is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The structure of “this compound” would include this imidazole ring along with other functional groups.Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The specific reactions of “this compound” would depend on the conditions and reagents used.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can function as both an acid and a base . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.Scientific Research Applications
Chemical Synthesis and Biological Activities
Research on compounds structurally related to 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide encompasses various fields, including chemical synthesis methods and biological activities. For example, Zhu et al. (2014) synthesized a series of novel compounds by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, demonstrating the potential for developing new pesticides and fungicides (Zhu et al., 2014).
Antimalarial and Antiproliferative Activities
Romero et al. (2018) conducted research on benzimidazole-5-carboxamide derivatives, showing potent antimalarial and antiproliferative activities. This study highlights the compound's potential in inhibiting β-hematin formation, crucial for malaria treatment, and its cytotoxic activity against cancer cell lines, indicating its promise as a therapeutic agent for malaria and certain cancers (Romero et al., 2018).
Anti-Tumor Activity
Prakash et al. (1991) developed a mustard derivative with a high degree of DNA interstrand cross-linking ability, showing potential as an anti-tumor agent. This research provides insight into the compound's mechanism of action and its application in cancer treatment (Prakash et al., 1991).
Anticonvulsant and Anti-Candida Activities
Studies also explored the anticonvulsant and anti-Candida activities of related compounds. Aktürk et al. (2002) identified omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives with significant anticonvulsant activity, offering new avenues for epilepsy treatment. Similarly, Silvestri et al. (2004) discovered imidazole analogues of fluoxetine with potent anti-Candida activity, opening up new possibilities for antifungal drug development (Aktürk et al., 2002); (Silvestri et al., 2004).
Future Directions
Imidazole compounds have been an interesting source for researchers for more than a century . With their wide range of biological activities and their role as key components in many functional molecules, they continue to be a focus of research in the field of medicinal chemistry . Future research may continue to explore the synthesis, properties, and potential applications of imidazole derivatives, including “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide”.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The exact interaction of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide with its targets would need further investigation.
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of functional groups .
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c14-10-2-3-12(18(20)21)11(8-10)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZGWGYEJGVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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